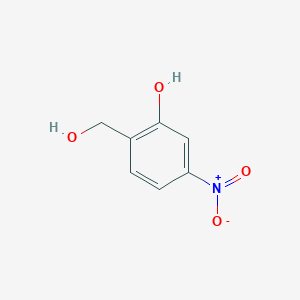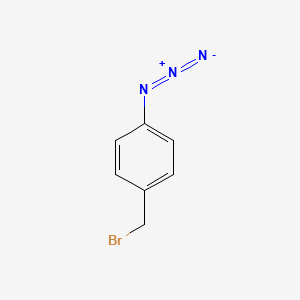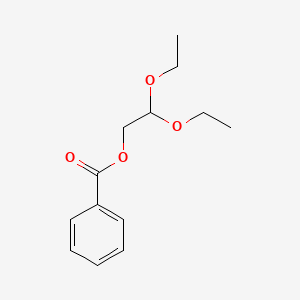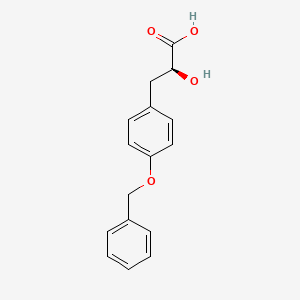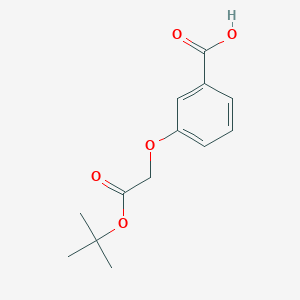
3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid
Übersicht
Beschreibung
3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid (tBEOBA) is a unique compound that has been studied for its potential applications in a variety of scientific fields. tBEOBA is an ester of benzoic acid, containing an ethoxy group and a tert-butoxy group, and is a useful intermediate for the synthesis of other compounds. It is also known as 2,3-dihydroxybenzoic acid tert-butyl ester and 3,4-dihydroxybenzoic acid tert-butyl ester. This compound has been studied for its potential applications in a variety of scientific fields, including medicinal chemistry, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
Crystallography and Magnetism
3-(N-tert-Butyl-N-aminoxyl)benzoic acid, a structurally related compound, has shown unique properties in crystallography and magnetism. It forms chains of nitroxide to aryl CH contacts and exhibits antiferromagnetic properties at lower temperatures. This indicates potential applications in magnetic materials research (Baskett & Lahti, 2005).
Reaction with Phenols
Tert-butoxy radicals, which are closely related to the tert-butoxy group in the compound of interest, react with phenols to form phenoxy radicals. This reaction has been studied for its significance in organic chemistry and potential applications in the synthesis of complex molecules (Das et al., 1981).
Potential Analgesic and Local Anesthetic Applications
Certain derivatives of benzoic and cinnamic acids, including tert-butyl esters, have been synthesized for potential use as analgesics and local anesthetics. These studies suggest possible medical applications for similar compounds (Gringauz, 1970).
Polymerization Studies
The tert-butoxy group has been used in studies of polymerization, particularly in the initiation process. These studies have implications for the development of new polymeric materials (Allen & Bevington, 1961).
Synthesis and Biological Properties
Synthesis studies involving tert-butyl esters of benzoic acid derivatives, including reactions with cephalosporanic acid sulfones, highlight potential for pharmaceutical applications, especially as elastase inhibitors and cytotoxic agents (Grigan et al., 2000).
Molecular Structure Analysis
Studies on the molecular structure and properties of related compounds like 3,5 di tert butyl 4 hydroxy benzoic acid provide insights into the chemical behavior and potential applications of 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid in material science and drug design (Mathammal et al., 2016).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds, such as tert-butyloxycarbonyl-protected amino acids, have been used in the synthesis of dipeptides
Mode of Action
It’s worth noting that tert-butyloxycarbonyl-protected amino acids have been used in peptide synthesis . The synthesis process involves the formation of phosphonium intermediates and acyloxyphosphonium salts . This could suggest a similar mechanism for 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid, but more research is needed to confirm this.
Biochemical Pathways
The compound’s potential involvement in peptide synthesis suggests it could impact protein-related pathways
Result of Action
Given its potential role in peptide synthesis, it could potentially influence protein structure and function . More research is needed to confirm this and to understand the broader impacts of the compound’s action.
Action Environment
It’s worth noting that similar compounds, such as tert-butyloxycarbonyl-protected amino acids, are miscible in certain solvents and partially miscible in water . This suggests that the compound’s action could potentially be influenced by the solvent environment.
Eigenschaften
IUPAC Name |
3-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O5/c1-13(2,3)18-11(14)8-17-10-6-4-5-9(7-10)12(15)16/h4-7H,8H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRTRVSNTDAQAIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC=CC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70465162 | |
| Record name | 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70465162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
313709-63-6 | |
| Record name | 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70465162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


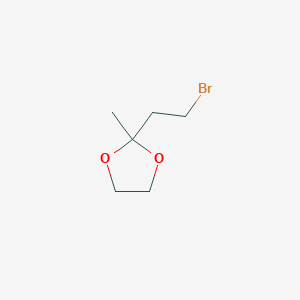
![4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1279732.png)
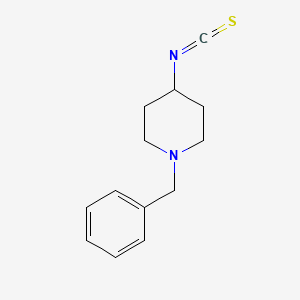
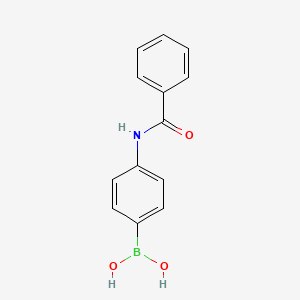




![5-Fluorobenzo[b]thiophene](/img/structure/B1279753.png)
